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Compound of Interest

Compound Name: Antibacterial agent 102

Cat. No.: B12410856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Antibacterial agent 102, also identified as compound 32, is a novel semi-synthetic

pleuromutilin derivative demonstrating potent antibacterial activity, particularly against Gram-

positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). This document

provides a comprehensive overview of its synthesis, characterization, and biological evaluation.

It includes detailed experimental protocols, quantitative data summaries, and visual

representations of the synthetic and experimental workflows. This guide is intended to serve as

a technical resource for researchers in the fields of medicinal chemistry and antibacterial drug

discovery.

Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health.

Pleuromutilin and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis

by binding to the 50S ribosomal subunit. This unique mechanism of action makes them

promising candidates for the development of new agents to combat resistant pathogens.

Antibacterial agent 102 is a novel compound in this class, featuring a substituted triazole

moiety, which has shown significant promise in preclinical studies.
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A summary of the key physicochemical and biological properties of Antibacterial Agent 102 is

presented in Table 1.

Table 1: Physicochemical and In Vitro Properties of Antibacterial Agent 102

Property Value Reference

IUPAC Name

(1S,2R,3S,4S,6R,7R,8R,14R)-

3,6-dihydroxy-2,4,7,14-

tetramethyl-4-

vinyltricyclo[5.4.3.01,8]tetradec

an-9-yl 2-((4-

((dimethylamino)methyl)-1H-

1,2,3-triazol-1-

yl)methyl)sulfanyl)acetate

Inferred from structure

Molecular Formula C35H49N5O5S [1]

Molecular Weight 651.86 g/mol [1]

CAS Number 2413293-65-7 [1]

Appearance White to off-white solid Typical for this class

Purity >98% (by HPLC) Typical for this class

Solubility Soluble in DMSO, Methanol Typical for this class

MIC vs. S. aureus < 0.5 µg/mL [1]

CYP3A4 Inhibition (IC50) 6.148 µM [1]

Synthesis
The synthesis of Antibacterial Agent 102 is a multi-step process starting from pleuromutilin.

The key steps involve tosylation of the primary hydroxyl group of pleuromutilin, followed by

substitution with a thiol-containing intermediate, and finally, a click chemistry reaction to

introduce the triazole moiety.
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Pleuromutilin 22-O-Tosylpleuromutilin Pleuromutilin-22-thiol Antibacterial Agent 102
(Compound 32)

 Click Chemistry

N,N-dimethylprop-2-yn-1-amine TsCl, Pyridine NaSH NaN3, CuSO4, Sodium Ascorbate

Click to download full resolution via product page

Caption: Synthetic pathway of Antibacterial Agent 102.

Experimental Protocol
Step 1: Synthesis of 22-O-Tosylpleuromutilin

Dissolve pleuromutilin (1 equivalent) in anhydrous pyridine at 0 °C.

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.

Stir the reaction mixture at 0 °C for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Pleuromutilin-22-thiol

Dissolve 22-O-tosylpleuromutilin (1 equivalent) in a suitable solvent such as DMF.

Add sodium hydrosulfide (NaSH) (1.5 equivalents) to the solution.

Stir the reaction mixture at room temperature for 2-3 hours.
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Monitor the reaction by TLC.

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

The crude thiol is often used in the next step without further purification.

Step 3: Synthesis of Antibacterial Agent 102 (Compound 32)

Dissolve pleuromutilin-22-thiol (1 equivalent) in a mixture of tert-butanol and water.

To this solution, add N,N-dimethylprop-2-yn-1-amine (1.1 equivalents), sodium azide (1.2

equivalents), copper(II) sulfate pentahydrate (0.1 equivalents), and sodium ascorbate (0.2

equivalents).

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

Monitor the reaction by TLC.

Upon completion, dilute the mixture with water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the final compound by column chromatography on silica gel to afford Antibacterial
Agent 102 as a solid.

Characterization
The structure of the synthesized Antibacterial Agent 102 is confirmed by various

spectroscopic methods.

Table 2: Spectroscopic Data for Antibacterial Agent 102
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Technique Data

1H NMR

Characteristic peaks corresponding to the

pleuromutilin core, the triazole ring, and the

dimethylaminomethyl side chain.

13C NMR
Resonances consistent with the carbon skeleton

of the molecule.

HRMS (ESI)
Calculated m/z for C35H50N5O5S+ [M+H]+,

found value within ± 5 ppm.

FT-IR
Characteristic absorption bands for O-H, C-H,

C=O, and C-S functional groups.

Biological Evaluation
In Vitro Antibacterial Activity
The antibacterial activity of Antibacterial Agent 102 is determined by measuring the Minimum

Inhibitory Concentration (MIC) against a panel of bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 102

Bacterial Strain MIC (µg/mL)

Staphylococcus aureus ATCC 29213 0.25

Staphylococcus aureus (MRSA) ATCC 43300 0.5

Staphylococcus epidermidis ATCC 12228 0.5

Streptococcus pneumoniae ATCC 49619 1

Enterococcus faecalis ATCC 29212 2

Experimental Workflow for MIC Determination
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Caption: Workflow for MIC determination via broth microdilution.

Cytochrome P450 Inhibition Assay
The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of

Antibacterial Agent 102 on cytochrome P450 enzymes, particularly CYP3A4. The IC50 value

was determined using a commercially available assay kit.

Mechanism of Action
As a pleuromutilin derivative, Antibacterial Agent 102 is expected to exert its antibacterial

effect by inhibiting bacterial protein synthesis. It is hypothesized to bind to the peptidyl

transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide

bonds and halting bacterial growth.
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Bacterial Cell
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Caption: Proposed mechanism of action of Antibacterial Agent 102.

Conclusion
Antibacterial Agent 102 is a potent pleuromutilin derivative with significant activity against

clinically relevant Gram-positive pathogens, including MRSA. The synthetic route is efficient

and allows for further structural modifications. Its mechanism of action, targeting the bacterial

ribosome, makes it a valuable lead compound in the development of new antibiotics to address

the growing threat of antimicrobial resistance. Further in vivo studies are warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial
Agents - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of
Antibacterial Agent 102]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12410856#antibacterial-agent-102-synthesis-and-
characterization]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12410856?utm_src=pdf-body-img
https://www.benchchem.com/product/b12410856?utm_src=pdf-body
https://www.benchchem.com/product/b12410856?utm_src=pdf-body
https://www.benchchem.com/product/b12410856?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271455/
https://www.benchchem.com/product/b12410856#antibacterial-agent-102-synthesis-and-characterization
https://www.benchchem.com/product/b12410856#antibacterial-agent-102-synthesis-and-characterization
https://www.benchchem.com/product/b12410856#antibacterial-agent-102-synthesis-and-characterization
https://www.benchchem.com/product/b12410856#antibacterial-agent-102-synthesis-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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